Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a 5-methylfuran substituent at position 2 and a methyl benzoate group at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely follows established routes for pyrazolo[1,5-c][1,3]benzoxazines, involving condensation of substituted aldehydes and hydrazines, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-12-21(28-14)18-13-19-17-5-3-4-6-20(17)29-22(25(19)24-18)15-8-10-16(11-9-15)23(26)27-2/h3-12,19,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXRNXMJXBUPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 348.4 g/mol. The structure consists of a benzoxazine ring fused with a pyrazolo derivative and a furan moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Study on Cell Lines : A study evaluated the cytotoxic effects of various derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds with similar structures demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in 2D and 3D culture assays, indicating significant antitumor activity .
- Mechanism of Action : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the furan and pyrazole moieties is believed to enhance the interaction with cellular targets involved in tumor growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Testing Against Bacteria : In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed moderate to significant antibacterial activity. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .
- Fungal Activity : Additionally, the compound exhibited antifungal activity against Saccharomyces cerevisiae, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Antitumor Effects : A specific derivative was tested on various cancer cell lines showing selective toxicity towards tumor cells while sparing normal cells like MRC-5 fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit cholinesterase enzymes (e.g., butyrylcholinesterase), which can be beneficial in treating neurodegenerative diseases . This suggests that the compound may have dual therapeutic applications.
Data Summary Table
| Activity Type | Tested Organisms/Cell Lines | IC50/MIC Values | Notes |
|---|---|---|---|
| Antitumor | A549, HCC827, NCI-H358 | 6.26 - 20.46 μM | Significant cytotoxicity observed |
| Antimicrobial | Staphylococcus aureus | MIC not specified | Moderate antibacterial activity |
| Escherichia coli | MIC not specified | Moderate antibacterial activity | |
| Saccharomyces cerevisiae | MIC not specified | Antifungal activity noted |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Molecules demonstrated that derivatives of this compound showed high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity was measured at , indicating its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes:
- Data Table: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.15 | 0.05 |
This table illustrates the compound's selective inhibition of COX-2 over COX-1, which is desirable for minimizing side effects associated with anti-inflammatory drugs .
Synthesis of Novel Derivatives
The unique structure of this compound allows for the synthesis of various derivatives that can enhance its biological activity:
- Synthesis Method : Utilizing multi-step organic synthesis techniques, researchers have successfully modified the compound to improve solubility and bioavailability. For example, introducing different substituents on the benzene ring has led to derivatives with enhanced anticancer activity .
Material Science
In material science, this compound is being explored for its potential use in developing organic light-emitting diodes (OLEDs) due to its photophysical properties:
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[1,5-c][1,3]benzoxazines
Key Observations :
- Substituent Effects: Halogenation: Chloro (e.g., ) and bromo (e.g., ) substituents enhance molecular weight and may improve receptor binding via halogen bonding. The target compound lacks halogens, prioritizing lipophilicity from the methyl furan and ester groups. Furyl vs. Phenyl: The 5-methylfuran in the target compound introduces steric and electronic differences compared to phenyl or substituted phenyl groups (e.g., ), affecting π-π stacking and solubility.
Physicochemical and Bioavailability Properties
- Melting Points : Crystallographic data for the benzoic acid derivative (477 K) suggests high thermal stability . The target compound’s methyl ester may lower its melting point due to reduced hydrogen bonding.
- Lipophilicity : The methyl ester in the target compound enhances logP compared to carboxylic acid derivatives, aligning with Lipinski’s rule for oral bioavailability (logP < 5) .
- Molecular Weight : At 389.43 g/mol, the target compound adheres to Lipinski’s criteria (MW < 500), unlike brominated analogs (e.g., 463.32 g/mol in ).
Q & A
Q. What are the common synthetic routes for synthesizing Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate, and what are their critical parameters?
Answer: The compound can be synthesized via reflux-based condensation reactions. For example:
- Heterocyclic core formation : Refluxing benzylideneacetone derivatives with hydrazine hydrochlorides in ethanol for 6–8 hours generates pyrazolo-benzoxazinone intermediates, followed by furyl group functionalization .
- Esterification : Methyl benzoate derivatives are often prepared using dioxane as a solvent with calcium hydroxide as a base, followed by dropwise addition of acyl chlorides (e.g., benzoyl chloride) under controlled conditions .
- Key parameters : Reaction time (6–12 hours), solvent polarity (ethanol vs. dioxane), and stoichiometric ratios of reactants significantly influence yield and purity .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related pyrazolo-benzoxazinone derivatives (mean C–C bond deviation: 0.005 Å, R factor: 0.055) .
- NMR spectroscopy : 1H/13C NMR resolves substituent positions and diastereotopic protons in the dihydro-pyrazolo-benzoxazine core .
- HPLC : Use C18 columns (2.0 µL injection volume) with ammonium acetate buffer (pH 6.5) for purity analysis, as applied to hydroxybenzoic acid analogs .
Q. What safety protocols are essential during synthesis and handling?
Answer:
- Hazard mitigation : While specific data for this compound is limited, structurally similar benzoxazinones require:
Advanced Research Questions
Q. How can researchers optimize low reaction yields in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve furyl-group coupling efficiency compared to ethanol .
- Catalyst screening : Calcium hydroxide in dioxane enhances esterification yields (e.g., 39.5% for triazolobenzoxazines) .
- Workup strategies : Precipitation in ice-cold water minimizes byproduct formation in benzoxazole-carboxylate syntheses .
Q. How to resolve discrepancies between spectral data (e.g., NMR vs. X-ray) for structural elucidation?
Answer:
Q. What methodologies are suitable for evaluating biological activity in vitro?
Answer:
Q. How does solvent polarity affect the stability of the compound under storage conditions?
Answer:
Q. What computational tools can predict the compound’s reactivity or pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
